2-{[3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
Description
This compound is a brominated spirocyclic acetamide derivative featuring a 1,4,8-triazaspiro[4.5]deca-1,3-diene core, a 4-bromophenyl substituent, and a 2,3-dihydro-1,4-benzodioxin-6-yl acetamide moiety. Its structural complexity arises from the spirocyclic system, which imposes conformational rigidity, and the bromophenyl group, which enhances hydrophobic interactions.
Properties
IUPAC Name |
2-[[2-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25BrN4O3S/c1-29-10-8-24(9-11-29)27-22(16-2-4-17(25)5-3-16)23(28-24)33-15-21(30)26-18-6-7-19-20(14-18)32-13-12-31-19/h2-7,14H,8-13,15H2,1H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGOMPGWCQMCHJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC4=C(C=C3)OCCO4)C5=CC=C(C=C5)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25BrN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
529.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:
- Formation of the spirocyclic core through a cyclization reaction.
- Introduction of the bromophenyl group via a substitution reaction.
- Attachment of the sulfanyl group using thiol-based reagents.
- Coupling with the benzodioxin moiety through an amide bond formation.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction rates. Purification steps such as recrystallization or chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-{[3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the bromophenyl group or the spirocyclic core.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced bromophenyl derivatives or spirocyclic core.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-{[3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Similarity and Molecular Properties
Structural similarity was assessed using Tanimoto coefficients (Tc), a widely validated metric for comparing molecular fingerprints . For example:
Key Observations :
- The dimethoxyphenyl analog (Tc ≈ 0.85–0.90) shares a high structural overlap due to its spirocyclic core and bromophenyl group but differs in the electron-donating methoxy substituents, which may alter solubility and target affinity .
- The spiro[4.4]nona-diene variant (Tc ≈ 0.70–0.75) exhibits reduced similarity due to a smaller spiro ring system and methylphenyl group, likely impacting conformational stability .
Bioactivity Profiles and Activity Landscapes
Activity landscape analysis reveals that structurally similar compounds often share bioactivity profiles but may diverge in potency due to minor structural changes (i.e., "activity cliffs") . For instance:
- Dimethoxyphenyl analog: Predicted to inhibit HDAC8 (histone deacetylase) based on similarity to SAHA (suberoylanilide hydroxamic acid, Tc ≈ 0.70), a known HDAC inhibitor . However, the dihydrobenzodioxin group in the target compound may enhance selectivity for oxidoreductases or GPCRs due to its extended π-system.
- Methylphenyl analog : Shown in docking studies to bind kinase targets (e.g., ROCK1) with moderate affinity, but the absence of the spiro[4.5]deca system in this analog reduces steric complementarity .
Docking and Binding Affinity
Chemical Space Docking (CSD) simulations highlight the importance of the spirocyclic core and bromophenyl group in binding pocket interactions :
- Target Compound : Predicted to form hydrogen bonds via the acetamide carbonyl and sulfur atom, with hydrophobic stabilization from the bromophenyl and benzodioxin groups.
- Dimethoxyphenyl analog : Lacks the benzodioxin oxygen atoms, reducing polar interactions but improving membrane permeability (clogP ≈ 3.5 vs. 2.8 for the target) .
- Methylphenyl analog : Simplified structure leads to lower docking scores (−9.2 kcal/mol vs. −11.5 kcal/mol for the target), emphasizing the role of the spiro system in affinity .
Pharmacokinetics and ADMET Properties
Biological Activity
The compound 2-{[3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is a complex organic molecule characterized by its unique spirocyclic structure and multiple functional groups. With a molecular formula of and a molecular weight of 499.47 g/mol, this compound has garnered interest in various fields of biological research due to its potential therapeutic applications.
Structural Characteristics
The compound features:
- A triazaspirodecane core that enhances its biological interactions.
- A bromophenyl substituent which may influence its pharmacological properties.
- A sulfanyl group that could play a role in its reactivity and interaction with biological targets.
Biological Activity
Preliminary research indicates that compounds with similar structural motifs exhibit significant biological activities, including:
- Anticancer Properties : Compounds within the triazaspiro series have shown promise in inhibiting cancer cell growth through various mechanisms, including apoptosis induction and cell cycle arrest.
- Antimicrobial Activity : The presence of the sulfanyl group may enhance the compound's ability to disrupt microbial cell membranes or inhibit essential enzymes.
- Neuroprotective Effects : Some derivatives have been investigated for their potential to protect neuronal cells from oxidative stress and apoptosis.
While the precise mechanism of action for this specific compound remains under investigation, it is believed to interact with several biological targets:
- Enzymatic Inhibition : The compound may inhibit specific enzymes involved in critical pathways such as cell proliferation and survival.
- Receptor Modulation : Potential interactions with neurotransmitter receptors could explain neuroprotective effects.
Case Studies
- Cardiovascular Research : A study on related compounds demonstrated their ability to modulate mitochondrial permeability transition pores (mPTP), which is crucial in myocardial infarction treatment. The findings suggest that these compounds could reduce apoptosis and improve cardiac function during reperfusion therapy .
- In Vitro Studies : In vitro assays have shown that similar triazaspiro compounds can inhibit spontaneous bladder contractions, indicating potential applications in urology .
Comparative Analysis
Here is a comparison table of similar compounds with notable biological activities:
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| 2-{[3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(3-chloro-4-methoxyphenyl)acetamide | C23H24BrClN4O2S | Contains chloro and methoxy groups | Anticancer |
| 2-{[3-(4-bromophenyl)-5-phenyltiazole]} | C22H22BrN4S | Features a thiazole ring | Antimicrobial |
| N-[2-[1-(4-bromophenyl)-4-oxo-1,3,8-triazaspiro[4.5]decan]] | C23H24BrN4O | Contains an oxo group | Neuroprotective |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
